molecular formula C6H10O3 B2607282 ethyl (2R,3S)-3-methyloxirane-2-carboxilate CAS No. 25834-24-6

ethyl (2R,3S)-3-methyloxirane-2-carboxilate

Cat. No.: B2607282
CAS No.: 25834-24-6
M. Wt: 130.143
InChI Key: VYXHEFOZRVPJRK-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry and various industrial applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This method is stereospecific and yields the desired epoxide with high enantioselectivity . Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions .

Industrial Production Methods

Industrial production of ethyl (2R,3S)-3-methyloxirane-2-carboxylate often employs bioresolution techniques. For example, the use of epoxide hydrolase-producing strains like Galactomyces geotrichum ZJUTZQ200 can resolve racemic mixtures to produce the desired enantiomer with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: Reduction reactions can convert the epoxide into diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids like mCPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include diols, halohydrins, and other substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-3-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the epoxide acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparison with Similar Compounds

Ethyl (2R,3S)-3-methyloxirane-2-carboxylate can be compared with other similar epoxide compounds:

These comparisons highlight the unique stereochemistry and reactivity of ethyl (2R,3S)-3-methyloxirane-2-carboxylate, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (2R,3S)-3-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHEFOZRVPJRK-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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